molecular formula C10H22Cl2N2O2 B12557026 1,4-Bis(2-hydroxyethyl)-1,4-diazabicyclo[2.2.2]octane-1,4-diium dichloride CAS No. 143245-59-4

1,4-Bis(2-hydroxyethyl)-1,4-diazabicyclo[2.2.2]octane-1,4-diium dichloride

Cat. No.: B12557026
CAS No.: 143245-59-4
M. Wt: 273.20 g/mol
InChI Key: MBYKXYSVLZXQLN-UHFFFAOYSA-L
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Description

1,4-Bis(2-hydroxyethyl)-1,4-diazabicyclo[2.2.2]octane-1,4-diium dichloride is a chemical compound with the molecular formula C₁₀H₂₂Cl₂N₂O₂. It is a quaternary ammonium compound that features a diazabicyclo[2.2.2]octane (DABCO) core with two hydroxyethyl groups attached to the nitrogen atoms. This compound is known for its unique structure and properties, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(2-hydroxyethyl)-1,4-diazabicyclo[2.2.2]octane-1,4-diium dichloride typically involves the quaternization of 1,4-diazabicyclo[2.2.2]octane with ethylene oxide or ethylene chlorohydrin. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{DABCO} + 2 \text{(ethylene oxide or ethylene chlorohydrin)} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of solvents, temperature control, and reaction time are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(2-hydroxyethyl)-1,4-diazabicyclo[2.2.2]octane-1,4-diium dichloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of new quaternary ammonium compounds.

Scientific Research Applications

1,4-Bis(2-hydroxyethyl)-1,4-diazabicyclo[2.2.2]octane-1,4-diium dichloride has several scientific research applications, including:

    Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of ionic liquids and as a stabilizer in certain chemical processes.

Mechanism of Action

The mechanism of action of 1,4-Bis(2-hydroxyethyl)-1,4-diazabicyclo[2.2.2]octane-1,4-diium dichloride involves its interaction with molecular targets through its quaternary ammonium groups. These groups can form ionic bonds with negatively charged sites on enzymes, proteins, or other molecules, leading to inhibition or stabilization effects. The hydroxyethyl groups may also participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazabicyclo[2.2.2]octane (DABCO): The parent compound without the hydroxyethyl groups.

    1,4-Bis(2-chloroethyl)-1,4-diazabicyclo[2.2.2]octane: A similar compound with chloroethyl groups instead of hydroxyethyl groups.

    1,4-Bis(2-methoxyethyl)-1,4-diazabicyclo[2.2.2]octane: A derivative with methoxyethyl groups.

Uniqueness

1,4-Bis(2-hydroxyethyl)-1,4-diazabicyclo[2.2.2]octane-1,4-diium dichloride is unique due to its combination of quaternary ammonium and hydroxyethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

CAS No.

143245-59-4

Molecular Formula

C10H22Cl2N2O2

Molecular Weight

273.20 g/mol

IUPAC Name

2-[4-(2-hydroxyethyl)-1,4-diazoniabicyclo[2.2.2]octan-1-yl]ethanol;dichloride

InChI

InChI=1S/C10H22N2O2.2ClH/c13-9-7-11-1-2-12(5-3-11,6-4-11)8-10-14;;/h13-14H,1-10H2;2*1H/q+2;;/p-2

InChI Key

MBYKXYSVLZXQLN-UHFFFAOYSA-L

Canonical SMILES

C1C[N+]2(CC[N+]1(CC2)CCO)CCO.[Cl-].[Cl-]

Origin of Product

United States

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